1-(6-Chloropyrimidin-4-yl)-decahydroquinoline
Overview
Description
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline is a heterocyclic compound that contains both pyrimidine and decahydroquinoline moieties
Preparation Methods
The synthesis of 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline typically involves the reaction of 6-chloropyrimidine with decahydroquinoline under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or alkoxides, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can interact with nucleic acids or proteins, leading to inhibition or modulation of their activity. The decahydroquinoline moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)-piperidine: This compound has a similar pyrimidine moiety but a different cyclic structure, leading to different biological activities.
1-(6-Chloropyrimidin-4-yl)-4-piperidinol: This compound contains a hydroxyl group, which can affect its solubility and reactivity.
1-(6-Chloropyrimidin-4-yl)ethanone: This compound has a ketone group, which can participate in different chemical reactions compared to the decahydroquinoline moiety.
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZCCQACVRUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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